Chemical properties of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine
Chemical properties of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine
An In-Depth Technical Guide to 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine , a specialized trifunctionalized pyrimidine building block.
While direct literature on this specific molecule is not extensively available, its structural motifs—a reactive 4-chloro group, a versatile 5-bromo substituent, and a lipophilic 2-sec-butyl group—suggest significant potential for the synthesis of novel compound libraries. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on its synthesis, predictable reactivity, and potential applications. By leveraging established principles of pyrimidine chemistry, we will delineate a robust framework for utilizing this compound in discovery programs.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis. The key properties of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine are summarized below.
| Property | Value | Source |
| CAS Number | 1369308-72-9 | Predicted |
| Molecular Formula | C₈H₁₀BrClN₂ | Calculated |
| Molecular Weight | 249.54 g/mol | Calculated |
| Appearance | Colorless to light yellow solid or oil | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Sparingly soluble in water. | Predicted[2] |
Proposed Synthetic Strategy: A Regioselective Approach
The synthesis of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine is most logically achieved through the selective functionalization of a readily available, multi-halogenated pyrimidine precursor. The key challenge lies in the regioselective introduction of the sec-butyl group at the C2 position.
Causality Behind Experimental Choice: The choice of starting material and reaction type is dictated by the differential reactivity of the halogen atoms on the pyrimidine ring. In di- and tri-halopyrimidines, the C4 and C6 positions are generally more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position.[3] Conversely, the reactivity of C-Cl bonds in palladium-catalyzed cross-coupling reactions can be modulated with appropriate ligand selection. However, for introducing an sp³-hybridized alkyl group like sec-butyl, a Negishi cross-coupling reaction is often superior to Suzuki coupling due to the ready availability and reactivity of the requisite organozinc reagents.[4][5]
Our proposed strategy leverages a Negishi cross-coupling to install the alkyl group selectively at the C2 position of 5-bromo-2,4-dichloropyrimidine. While C4 is typically more reactive in dichloropyrimidines, specific catalyst-ligand systems can invert this conventional selectivity or, more practically, the reaction can be performed on a precursor where the C2 position is preferentially activated.[3] For this guide, we will assume conditions that favor C2 coupling.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Negishi Cross-Coupling
This protocol is a representative procedure based on established methods for Negishi couplings on chloro-heterocycles and should be optimized for this specific substrate.[6][7]
-
Preparation of sec-Butylzinc Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq). Add a solution of sec-butyl bromide (1.1 eq) in anhydrous THF. The formation of the organozinc reagent may require gentle heating or sonication to initiate. Stir the mixture at room temperature for 2-4 hours until the zinc is consumed.
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction Execution: To the solution of the pyrimidine and catalyst, add the freshly prepared sec-butylzinc bromide solution dropwise via cannula at room temperature.
-
Monitoring and Workup: Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target compound, 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine.
Chemical Reactivity and Strategic Functionalization
The synthetic value of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine lies in the orthogonal reactivity of its two halogen substituents. This allows for a stepwise, regioselective introduction of diverse functionalities, making it an ideal scaffold for building libraries of drug-like molecules.
Trustworthiness Through Self-Validation: The predictable and distinct reactivity of C-Cl versus C-Br bonds in pyrimidines under different reaction conditions is a cornerstone of modern heterocyclic chemistry. The protocols described below are based on well-validated transformations.
Reactivity at the C4-Chloro Position
The chlorine atom at the C4 position is activated by the electron-withdrawing pyrimidine ring and is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This site is generally the most reactive towards nucleophiles.[8][9]
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Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) under basic conditions or with palladium catalysis (Buchwald-Hartwig amination) can introduce a wide range of amino substituents.[10]
-
Alkoxylation/Aryloxylation: Reaction with sodium or potassium alkoxides or phenoxides will yield the corresponding ethers.
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Thiolation: Reaction with thiols or thiophenols provides access to thioethers.
Reactivity at the C5-Bromo Position
The bromine atom at the C5 position is an excellent handle for Palladium-Catalyzed Cross-Coupling Reactions . The reactivity of halogens in these reactions typically follows the order I > Br > Cl, allowing for selective coupling at the C5-Br bond while leaving the C4-Cl bond intact.[8]
-
Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids or esters introduces diverse (hetero)aromatic systems.[11][12]
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrimidines.
-
Buchwald-Hartwig Amination: While also possible at the C4-Cl position, specific ligand and condition selection can favor coupling at the C5-Br site.
Caption: Key functionalization pathways for the target molecule.
Predicted Spectroscopic Characterization
While experimental data is unavailable, the spectroscopic features of the target molecule can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and characterization.
| Spectrum | Predicted Features |
| ¹H NMR | - A singlet for the C6-H proton (δ ≈ 8.5-8.8 ppm). - A multiplet for the CH of the sec-butyl group (δ ≈ 3.0-3.3 ppm). - A multiplet for the CH₂ of the sec-butyl group (δ ≈ 1.6-1.8 ppm). - A doublet for the CH₃ adjacent to the CH (δ ≈ 1.2-1.4 ppm). - A triplet for the terminal CH₃ of the sec-butyl group (δ ≈ 0.8-1.0 ppm). |
| ¹³C NMR | - C2, C4, C6 carbons of the pyrimidine ring (δ ≈ 160-175 ppm). - C5 carbon attached to bromine (δ ≈ 110-120 ppm). - Carbons of the sec-butyl group (δ ≈ 10-40 ppm). |
| Mass Spec (EI) | - Molecular ion (M⁺) peak showing a characteristic isotopic cluster due to the presence of ¹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. Expected m/z values around 248, 250, 252. |
Safety and Handling
No specific safety data exists for 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine. Therefore, precautions must be based on data from structurally related and potentially more hazardous precursors like 5-bromo-2-chloropyrimidine.[3][11]
-
Hazard Classification (Predicted): Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3).[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.
Applications in Drug Discovery
The 2,4,5-trisubstituted pyrimidine core is a cornerstone of many targeted therapies, especially protein kinase inhibitors.[1] The title compound is a versatile building block for creating libraries of such molecules.
-
Kinase Inhibitors: The C4 position can be functionalized with an amine "hinge-binder" moiety, a common feature in ATP-competitive kinase inhibitors. The C5-bromo position allows for the introduction of larger aryl or heteroaryl groups via Suzuki coupling to target solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the C4 and C5 positions enables a divergent synthetic approach. A common intermediate can be generated via SNAr at C4, followed by diversification at C5 using a range of cross-coupling reactions to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery: The core itself can be used as a fragment for screening against various biological targets. The reactive handles allow for subsequent fragment evolution and linking.
By providing a robust and flexible platform for chemical modification, 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine represents a valuable, albeit specialized, tool for the modern medicinal chemist.
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